
(2R,3S,4S,5R,6R)-6-(acetoxymethyl)-4-(carbamoyloxy)tetrahydro-2H-pyran-2,3,5-triyl triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3S,4S,5R,6R)-6-(acetoxymethyl)-4-(carbamoyloxy)tetrahydro-2H-pyran-2,3,5-triyl triacetate is a complex organic molecule with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6R)-6-(acetoxymethyl)-4-(carbamoyloxy)tetrahydro-2H-pyran-2,3,5-triyl triacetate involves multiple steps, including the protection and deprotection of functional groups, as well as selective acetylation and carbamoylation reactions. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
The compound (2R,3S,4S,5R,6R)-6-(acetoxymethyl)-4-(carbamoyloxy)tetrahydro-2H-pyran-2,3,5-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The acetoxy and carbamoyloxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,4S,5R,6R)-6-(acetoxymethyl)-4-(carbamoyloxy)tetrahydro-2H-pyran-2,3,5-triyl triacetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R,6R)-6-(acetoxymethyl)-4-(carbamoyloxy)tetrahydro-2H-pyran-2,3,5-triyl triacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool for studying and manipulating biological systems.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4S,5R,6R)-6-(hydroxymethyl)-4-(carbamoyloxy)tetrahydro-2H-pyran-2,3,5-triyl triacetate
- (2R,3S,4S,5R,6R)-6-(acetoxymethyl)-4-(hydroxyl)tetrahydro-2H-pyran-2,3,5-triyl triacetate
- (2R,3S,4S,5R,6R)-6-(acetoxymethyl)-4-(carbamoyloxy)tetrahydro-2H-pyran-2,3,5-triyl triacetate
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound with a wide range of applications in various scientific fields.
Properties
Molecular Formula |
C15H21NO11 |
|---|---|
Molecular Weight |
391.33 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,5,6-triacetyloxy-4-carbamoyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H21NO11/c1-6(17)22-5-10-11(23-7(2)18)12(27-15(16)21)13(24-8(3)19)14(26-10)25-9(4)20/h10-14H,5H2,1-4H3,(H2,16,21)/t10-,11-,12+,13+,14+/m1/s1 |
InChI Key |
KDLLWHQXSFIDRR-DGTMBMJNSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)N)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)N)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


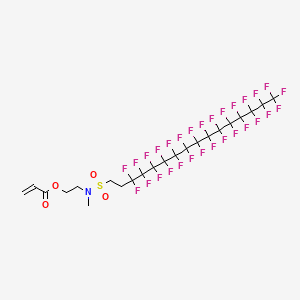
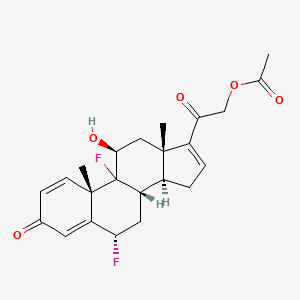
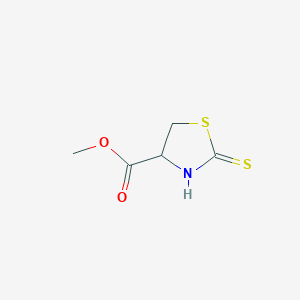

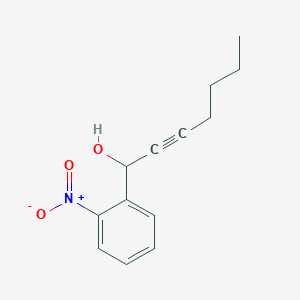
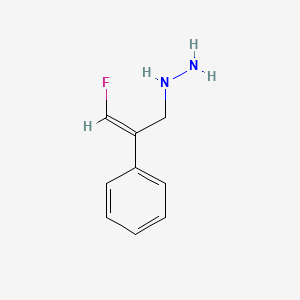
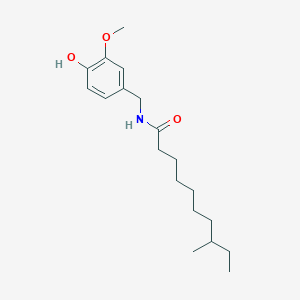
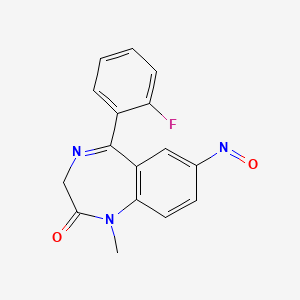
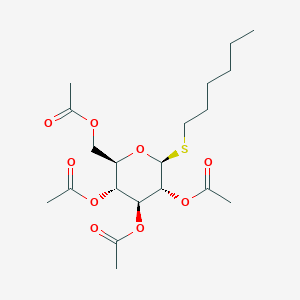
![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] octanoate](/img/structure/B13406523.png)



![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)
